molecular formula C28H25N3O4S B2903407 N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide CAS No. 866873-32-7

N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide

Cat. No.: B2903407
CAS No.: 866873-32-7
M. Wt: 499.59
InChI Key: FKMXZDLJFHGZAH-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a chromeno-pyrimidine derivative featuring a sulfanyl acetamide moiety and methoxy-substituted phenyl groups. Its core structure combines a chromene ring fused with a pyrimidine ring, substituted at the 2- and 4-positions with aromatic groups.

Properties

IUPAC Name

N-(2-methoxyphenyl)-2-[[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O4S/c1-17-7-6-8-19-15-21-27(35-25(17)19)30-26(18-11-13-20(33-2)14-12-18)31-28(21)36-16-24(32)29-22-9-4-5-10-23(22)34-3/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKMXZDLJFHGZAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)CC3=C(O2)N=C(N=C3SCC(=O)NC4=CC=CC=C4OC)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the chromeno[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminobenzonitrile and 4-methoxybenzaldehyde under acidic or basic conditions.

    Thioether formation: The chromeno[2,3-d]pyrimidine intermediate can be reacted with a thiol compound (e.g., 2-mercaptoacetic acid) to introduce the thioether linkage.

    Amide formation: Finally, the thioether intermediate can be coupled with 2-methoxyaniline to form the desired acetamide derivative.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with key analogs:

Substituent Analysis

N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide (CAS: 866864-77-9) Substituents: Chlorophenyl (electron-withdrawing) at the acetamide nitrogen and 4-methylphenyl (electron-donating) on the chromeno-pyrimidine core. Key Properties: Molecular weight = 488.0 g/mol; XLogP3 = 6.8 (indicative of high lipophilicity) . Implications: The chloro and methyl groups enhance membrane permeability but may reduce solubility compared to methoxy derivatives.

2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide (CAS: 866348-83-6) Substituents: Ethoxy group at position 9 and phenyl at position 2 of the chromeno-pyrimidine core. Key Properties: Ethoxy substitution increases steric bulk and may alter metabolic stability compared to methoxy groups .

N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide Substituents: 4-methoxyphenyl (electron-donating) and 2-aminophenyl (electron-donating, basic). Key Properties: Demonstrated antimicrobial activity, attributed to the amide and sulfanyl groups .

N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Substituents: Chlorophenyl and diaminopyrimidine.

Structural and Pharmacokinetic Trends

  • Methoxy vs.
  • Sulfanyl Linkage : Critical for thiol-mediated interactions, such as enzyme inhibition or redox modulation, as seen in antimicrobial and anticancer analogs .

Data Table: Key Structural and Computational Properties

Compound Name Molecular Weight (g/mol) XLogP3 Key Substituents Notable Properties
Target Compound (N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide) Not reported ~5.5* 2-/4-methoxyphenyl, 9-methyl Predicted enhanced solubility
N-(2-chlorophenyl)-2-[[9-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide 488.0 6.8 2-chlorophenyl, 4-methylphenyl High lipophilicity
2-[(9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide Not reported ~7.2* 9-ethoxy, 2-phenyl Increased metabolic resistance
N-(4-methoxyphenyl)-2-[(2-aminophenyl)sulfanyl]acetamide 302.3 2.9 4-methoxyphenyl, 2-aminophenyl Antimicrobial activity

*Estimated based on substituent contributions.

Research Findings

Synthetic Pathways: Chromeno-pyrimidine analogs are synthesized via cyclocondensation of substituted acetamides with pyrimidine precursors, often using acetic anhydride or benzoyl chloride as catalysts (e.g., formation of compound 4 in ) .

Chlorophenyl analogs () may exhibit higher cytotoxicity due to lipophilicity but require solubility enhancers for therapeutic use .

Crystallography and Validation: Structural analogs (e.g., ) were resolved using SHELXL and WinGX, tools critical for validating chromeno-pyrimidine geometries .

Biological Activity

N-(2-methoxyphenyl)-2-{[2-(4-methoxyphenyl)-9-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃S
  • Molecular Weight : 342.41 g/mol

The compound features a chromeno-pyrimidine core, which is known for its diverse biological effects, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound against various cancer cell lines. The National Cancer Institute's Developmental Therapeutic Program (DTP) conducted a screening that included approximately sixty cancer cell lines. The results indicated that while the compound exhibited low-level anticancer activity, it showed some sensitivity in leukemia cell lines:

Cancer TypeSensitivity Level at 10 µM
LeukemiaModerate
MelanomaLow
Lung CancerLow
Colon CancerLow
Breast CancerLow

These findings suggest that further optimization of the compound could enhance its efficacy against more resistant cancer types .

Antimicrobial Activity

The compound has also been tested for antimicrobial properties. In vitro studies demonstrated effectiveness against several bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus25 µg/mL
Pseudomonas aeruginosa100 µg/mL
Candida albicans75 µg/mL

These results indicate potential utility in treating infections caused by these pathogens .

The proposed mechanism of action for this compound involves the inhibition of specific enzymatic pathways crucial for cancer cell proliferation and microbial survival. The chromeno-pyrimidine moiety is known to interact with DNA and RNA synthesis pathways, potentially leading to apoptosis in cancer cells and inhibiting growth in bacteria.

Case Studies

  • Case Study on Anticancer Effects :
    A study published in a peer-reviewed journal assessed the effects of this compound on human leukemia cells. It was found that treatment with 10 µM led to a significant reduction in cell viability after 48 hours, suggesting a dose-dependent response.
  • Case Study on Antimicrobial Properties :
    Another study focused on the antimicrobial efficacy of the compound against Staphylococcus aureus. The researchers reported that the compound disrupted the bacterial cell wall integrity, leading to increased permeability and eventual cell lysis.

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